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Compound of Interest

Compound Name:
2-(2-Chlorophenyl)cyclopentan-1-

one

CAS No.: 1242029-81-7

Cat. No.: B1467557 Get Quote

Technical Monograph: o-Chlorophenyl
Cyclopentyl Ketone
Nomenclature & Chemical Identification
o-Chlorophenyl cyclopentyl ketone is a critical aryl-cycloalkyl intermediate.[1][2] While

chemically stable, its structural significance lies in its role as the primary scaffold for the

synthesis of the dissociative anesthetic Ketamine and its metabolite Norketamine.[1]

The molecule features a steric clash between the carbonyl oxygen and the ortho-chloro

substituent, which influences its rotational barriers and reactivity profile during nucleophilic

addition.[1][2]

Table 1: Chemical Identity & Synonyms[2][3]
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Identifier Type Value

IUPAC Name (2-Chlorophenyl)(cyclopentyl)methanone

Common Synonyms

2-Chlorobenzoylcyclopentane; o-Chlorophenyl

cyclopentyl ketone; Cyclopentyl 2-chlorophenyl

ketone

CAS Number 6740-85-8

Molecular Formula C₁₂H₁₃ClO

Molecular Weight 208.68 g/mol

SMILES Clc1ccccc1C(=O)C1CCCC1

InChI Key QIJMMRNZBJHXRI-UHFFFAOYSA-N

Table 2: Physical Properties[1][2]
Property Specification

Physical State Viscous liquid (Oil)

Color Colorless to pale yellow

Boiling Point 130°C at 5 mmHg (96°C at high vacuum)

Density 1.16 g/mL at 25°C

Solubility
Soluble in MeOH, Et₂O, DCM; Immiscible in

H₂O

Refractive Index n20/D 1.547

Synthetic Pathways[1][6][7][8][9]
The industrial preparation of (2-Chlorophenyl)(cyclopentyl)methanone typically avoids direct

Friedel-Crafts acylation due to potential isomer mixtures.[1][2] The preferred route utilizes a

Grignard addition to a nitrile, which offers high regioselectivity.[1][2]

Primary Route: The Grignard-Nitrile Addition
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This method involves the nucleophilic attack of cyclopentylmagnesium bromide upon 2-

chlorobenzonitrile.[1][2] The intermediate imine salt is hydrolyzed to yield the ketone.[1][2]

Reaction Scheme:

Formation of Grignard: Cyclopentyl bromide + Mg → Cyclopentylmagnesium bromide.[1][2]

Nucleophilic Attack: Grignard + 2-Chlorobenzonitrile → Imine Magnesium Salt.[1][2]

Acid Hydrolysis: Salt + H₃O⁺ → o-Chlorophenyl cyclopentyl ketone.[1][2]
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Figure 1: Synthetic workflow via the Grignard-Nitrile route.[2]

Detailed Experimental Protocol (Grignard Route)
Safety Note:This reaction involves air-sensitive reagents and exothermic steps.[1][2] All

glassware must be oven-dried and purged with Argon/Nitrogen.[1]

Step 1: Reagent Preparation

Reagents: Magnesium turnings (1.2 eq), Cyclopentyl bromide (1.1 eq), Anhydrous THF.[2]

Procedure: Initiate Grignard formation by adding a portion of cyclopentyl bromide to Mg in

THF with an iodine crystal catalyst.[1][2] Once reflux initiates, add the remaining bromide

dropwise to maintain a gentle boil.

Step 2: Coupling
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Reagents: 2-Chlorobenzonitrile (1.0 eq).

Procedure: Cool the Grignard solution to 0°C. Add 2-Chlorobenzonitrile dissolved in THF

dropwise over 60 minutes.

Reaction: Allow to warm to room temperature, then reflux for 3–5 hours. The solution will

darken as the imine complex forms.[1][2]

Step 3: Hydrolysis & Workup

Quenching: Cool the mixture to 0°C. Slowly add 3M HCl (exothermic!). Stir vigorously for 2

hours to hydrolyze the imine to the ketone.

Extraction: Extract the aqueous layer with Ethyl Acetate (3x).[2] Wash combined organics

with brine, dry over Na₂SO₄, and concentrate in vacuo.

Purification: Distillation under high vacuum (0.5 mmHg) is required to separate the product

from unreacted nitrile.[2]

Structural Analysis & Characterization
Validation of the structure relies on distinguishing the cyclopentyl ring protons from the aromatic

protons and confirming the ketone carbonyl.[1]

Spectroscopic Signature[1][2]
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Method Diagnostic Signal Interpretation

¹H NMR (CDCl₃) δ 7.2–7.5 ppm (m, 4H)
Aromatic protons (ortho-

substituted pattern).[1][2]

δ 3.6 ppm (m, 1H)
Methine proton (CH-C=O) of

the cyclopentyl ring.[1][2]

δ 1.5–2.0 ppm (m, 8H)
Methylene protons of the

cyclopentyl ring.[1][2]

IR Spectroscopy 1680–1690 cm⁻¹

Strong C=O stretch

(conjugated with aryl ring).[1]

[2]

750 cm⁻¹
C-Cl stretch (ortho-

substitution).[1][2]

MS (EI) m/z 208 / 210
Molecular ion [M]⁺ (3:1 ratio

due to ³⁵Cl/³⁷Cl).[1][2]

m/z 139
Fragment: [2-Cl-Ph-CO]⁺

(Loss of cyclopentyl).[1][2]

Downstream Application: Ring Expansion to
Ketamine[1][2]
The most scientifically significant application of this ketone is the thermal rearrangement used

to synthesize Ketamine.[1][2] This process converts the 5-membered cyclopentyl ring into the

6-membered cyclohexanone ring found in the final drug.[1][2]

Mechanism:

Alpha-Bromination: The ketone is brominated at the alpha-position of the cyclopentyl ring.[1]

[2]

Imine Formation: Reaction with methylamine creates an alpha-bromo imine.[2]
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Rearrangement: Under thermal conditions, the intermediate undergoes a ring expansion

(likely via an aziridinium-like transition state) to yield the alpha-amino cyclohexanone

(Ketamine).[1][2]

Critical Ring Expansion Step
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Figure 2: The ring-expansion mechanism converting the cyclopentyl precursor to the

cyclohexanone pharmacophore.[1][2]

Safety & Regulatory Status
Hazard Classification (GHS):

H302: Harmful if swallowed.[1][2][3]
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H317: May cause an allergic skin reaction.[1][2][3]

H411: Toxic to aquatic life with long-lasting effects.[1][2]

Regulatory Context: Due to its direct utility in synthesizing Ketamine (a Schedule III substance

in the US), this ketone is heavily monitored.[1][2]

Precursor Status: It is often classified as a "List I Chemical" or "Watched Precursor"

depending on jurisdiction (e.g., EU drug precursor regulations, UN Convention against Illicit

Traffic in Narcotic Drugs).[1][2]

Handling: Researchers must maintain strict inventory logs.[1][2] Waste disposal requires

incineration due to aquatic toxicity.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1467557#o-chlorophenyl-cyclopentyl-ketone-synonyms-and-structure
https://www.benchchem.com/product/b1467557#o-chlorophenyl-cyclopentyl-ketone-synonyms-and-structure
https://www.benchchem.com/product/b1467557#o-chlorophenyl-cyclopentyl-ketone-synonyms-and-structure
https://www.benchchem.com/product/b1467557#o-chlorophenyl-cyclopentyl-ketone-synonyms-and-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1467557?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1467557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

